3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide
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Overview
Description
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 5-aminopyrimidine with a thietane derivative. One common method includes the nucleophilic substitution reaction where 5-aminopyrimidine reacts with a thietane-1,1-dioxide derivative under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar “amino-nitro-amino” arrangement.
Uniqueness
3-((5-Aminopyrimidin-4-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N4O2S |
---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
4-N-(1,1-dioxothietan-3-yl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H10N4O2S/c8-6-1-9-4-10-7(6)11-5-2-14(12,13)3-5/h1,4-5H,2-3,8H2,(H,9,10,11) |
InChI Key |
FRGLHCZKPUVNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=NC=NC=C2N |
Origin of Product |
United States |
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